molecular formula C14H14N2O2 B11024469 N-(2-Methoxy-benzyl)-nicotinamide

N-(2-Methoxy-benzyl)-nicotinamide

Cat. No.: B11024469
M. Wt: 242.27 g/mol
InChI Key: ZUNAVUWRSKKHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-benzyl)-nicotinamide is a synthetic nicotinamide derivative intended for research and development purposes. This compound is part of a class of molecules where the nicotinamide core is functionalized, in this case with a 2-methoxybenzyl group. Such structural modifications are often explored to modulate biological activity and physicochemical properties. Compounds with closely related structures have demonstrated significant value in scientific research. For instance, nicotinamide derivatives have been investigated as inhibitors of Nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in various diseases, including cancer, diabetes, and obesity . Furthermore, structurally similar molecules, specifically other N-(2-methoxybenzyl)nicotinamide analogs, have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis in scientific studies . This suggests potential research applications for this compound class in developing novel anti-infective agents, possibly targeting bacterial enzymes like FabI . The mechanism of action for novel compounds is typically elucidated through targeted research. Based on studies of similar molecules, potential research pathways for this compound include enzyme inhibition assays, cellular studies to assess its effects on metabolic pathways, and binding affinity experiments to understand its interaction with biological targets . Researchers can leverage this compound as a chemical tool to probe metabolic pathways or as a lead structure in the design of new bioactive molecules. This product is provided for research purposes only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-3-2-5-11(13)10-16-14(17)12-6-4-8-15-9-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

ZUNAVUWRSKKHAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CN=CC=C2

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

Investigational Guide: N-(2-Methoxy-benzyl)-nicotinamide Mechanism of Action Hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the mechanism of action (MoA) hypotheses for N-(2-Methoxy-benzyl)-nicotinamide . Given the limited direct literature on this specific derivative, this guide synthesizes established Structure-Activity Relationship (SAR) principles of nicotinamide analogs to propose and detail the most scientifically probable mechanisms: Sirtuin Inhibition , NNMT Modulation , and P2X7 Antagonism .

Executive Summary & Chemical Identity

This compound is a synthetic derivative of nicotinamide (Vitamin B3) featuring a 2-methoxybenzyl group attached to the amide nitrogen. This structural modification fundamentally alters the molecule's pharmacological profile compared to its parent compound, shifting its potential utility from a simple vitamin precursor to a targeted modulator of NAD+-dependent enzymes and potentially cell-surface receptors.

This guide explores three primary mechanistic hypotheses:

  • Sirtuin Inhibition (SIRT1/SIRT2): Modulation of NAD+-dependent deacetylation via the nicotinamide binding pocket.

  • NNMT Inhibition: Competitive inhibition of Nicotinamide N-methyltransferase, a key regulator of epigenetic methylation and metabolic flux.

  • P2X7 Receptor Antagonism: Potential blockade of the ATP-gated ion channel, a target for inflammation and pain.

Chemical Structure & Properties[1]
PropertyValue
IUPAC Name N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
Core Scaffold Nicotinamide (Pyridine-3-carboxamide)
Substituent 2-Methoxybenzyl group (Lipophilic, steric bulk)
Molecular Formula C₁₄H₁₄N₂O₂
Predicted LogP ~1.8 - 2.2 (Improved membrane permeability vs. Nicotinamide)
Key Interaction Points Pyridine nitrogen (H-bond acceptor), Amide (H-bond donor/acceptor), Methoxy group (H-bond acceptor)

Primary Hypothesis: Sirtuin Inhibition (SIRT1/SIRT2)

Mechanistic Rationale

Sirtuins (SIRT1-7) are NAD+-dependent deacetylases. Nicotinamide is a physiological non-competitive inhibitor of sirtuins, reacting with the ADP-ribosyl-enzyme intermediate to reverse the deacetylation reaction (base exchange).

  • Hypothesis: The N-substitution with a 2-methoxybenzyl group may occupy the "C-pocket" or hydrophobic channel adjacent to the nicotinamide binding site, potentially converting the weak inhibition of nicotinamide into a potent, specific inhibition (similar to the mechanism of Ex-527 ).

  • Selectivity: The steric bulk of the 2-methoxybenzyl group likely restricts binding to specific sirtuin isoforms (e.g., SIRT1 or SIRT2) that can accommodate the extension.

Signaling Pathway Diagram

The following diagram illustrates the Sirtuin catalytic cycle and the proposed point of intervention for this compound.

SirtuinPathway NAD NAD+ Complex1 SIRT-NAD+-Substrate Complex NAD->Complex1 AcSubstrate Acetylated Substrate AcSubstrate->Complex1 ADPR_Enzyme O-Acetyl-ADP-Ribose Intermediate Complex1->ADPR_Enzyme Cleavage NAM Nicotinamide (Product/Inhibitor) Complex1->NAM Release DeacSubstrate Deacetylated Substrate ADPR_Enzyme->DeacSubstrate Hydrolysis NAM->ADPR_Enzyme Base Exchange (Reversal) Inhibitor N-(2-Methoxy-benzyl)- nicotinamide Inhibitor->ADPR_Enzyme Stabilizes Intermediate (Blocks Hydrolysis)

Caption: Proposed inhibition of the Sirtuin catalytic cycle. The inhibitor mimics Nicotinamide, binding to the enzyme-ADP-ribose intermediate and preventing product release.

Experimental Validation Protocol: Fluorometric SIRT1 Activity Assay

Objective: Determine the IC50 of this compound against recombinant SIRT1.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

    • Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC) at 50 µM.

    • Cofactor: NAD+ at 500 µM.

    • Enzyme: Human recombinant SIRT1 (0.5 U/well).

  • Compound Dilution:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 1%).

  • Reaction Setup (96-well Black Plate):

    • Add 10 µL diluted compound.

    • Add 15 µL Enzyme solution. Incubate 10 min at 37°C to allow binding.

    • Initiate reaction with 25 µL Substrate/NAD+ mix.

  • Detection:

    • Incubate at 37°C for 30-60 minutes.

    • Add 50 µL Developer Solution (Trypsin/Nicotinamide) to release fluorophore.

    • Measure Fluorescence (Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Secondary Hypothesis: NNMT Inhibition

Mechanistic Rationale

Nicotinamide N-methyltransferase (NNMT) transfers a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of nicotinamide.

  • Hypothesis: this compound acts as a competitive inhibitor or a dead-end substrate . The bulky 2-methoxybenzyl group on the amide nitrogen may sterically hinder the enzyme's active site closure, preventing methylation of the pyridine nitrogen or trapping the enzyme in a non-productive conformation.

  • Therapeutic Relevance: NNMT is upregulated in many cancers and metabolic disorders (obesity, T2D). Inhibition mimics a "calorie restriction" state.

Experimental Validation Protocol: HPLC-Based NNMT Assay

Objective: Assess if the compound inhibits the methylation of nicotinamide.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.6), 1 mM DTT.

    • Substrate: Nicotinamide (100 µM).

    • Cofactor: SAM (100 µM).

    • Enzyme: Recombinant hNNMT (10 nM).

    • Test Compound: this compound (0.1 - 100 µM).

  • Procedure:

    • Incubate Enzyme + Test Compound for 10 min at 25°C.

    • Add Substrate/Cofactor mix to initiate.

    • Incubate for 30 min at 37°C.

    • Quench with 20% Trichloroacetic acid (TCA).

  • Quantification:

    • Centrifuge and inject supernatant into HPLC (C18 column).

    • Mobile Phase: 50 mM Potassium Phosphate (pH 3.0) / Acetonitrile.

    • Detect 1-methylnicotinamide (MNA) product at 260 nm.

  • Self-Validating Check:

    • Run a parallel arm without Nicotinamide to see if the Test Compound itself is methylated (acts as a substrate).

Tertiary Hypothesis: P2X7 Receptor Antagonism

Mechanistic Rationale

The P2X7 receptor is an ATP-gated ion channel involved in inflammation. Several potent P2X7 antagonists (e.g., A-740003) share a structural motif of a nicotinamide/benzamide core linked to a bulky, lipophilic group.

  • Hypothesis: The 2-methoxybenzyl moiety provides the necessary lipophilic interaction to block the allosteric site of the P2X7 receptor, preventing channel opening.

Experimental Workflow Diagram

P2X7Workflow Cells HEK293-hP2X7 Cells (Stable Transfection) DyeLoad Load Calcium Dye (Fluo-4 AM) Cells->DyeLoad PreInc Pre-incubation with Test Compound DyeLoad->PreInc Agonist Add Agonist (BzATP) PreInc->Agonist Readout Measure Ca2+ Flux (FLIPR/Plate Reader) Agonist->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Calcium flux assay workflow for validating P2X7 antagonism.

References

  • Avalos, J. L., et al. (2005). "Structure-based inhibitors of SIRT1." Molecular Cell. Link

  • Neelakantan, H., et al. (2017). "Small molecule nicotinamide N-methyltransferase inhibitors in metabolic disease." Critical Reviews in Biochemistry and Molecular Biology. Link

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native receptors." British Journal of Pharmacology. Link

  • Hu-Lieskovan, S., et al. (2005). "Structure-activity relationship of N-alkyl nicotinamide analogs as inhibitors of histone deacetylases." Bioorganic & Medicinal Chemistry Letters. Link

Solubility and stability of N-(2-Methoxy-benzyl)-nicotinamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of N-(2-Methoxy-benzyl)-nicotinamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a derivative of nicotinamide (Vitamin B3). The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. This document outlines the scientific rationale and detailed experimental protocols for determining the solubility and stability of this compound. We delve into the theoretical considerations of its structure, provide step-by-step methodologies for solubility assessment in various pharmaceutically relevant solvents, and describe a systematic approach to evaluating its stability under forced degradation conditions as stipulated by ICH guidelines. The guide includes protocols for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and presents data in a structured format to aid researchers, scientists, and drug development professionals in their formulation and development efforts.

Introduction

This compound is a substituted amide of nicotinic acid. The core nicotinamide structure is a vital component of the coenzymes NAD+ and NADP+, which are central to numerous cellular metabolic and signaling pathways.[1][2] The addition of a 2-methoxybenzyl group to the nicotinamide scaffold modifies its physicochemical properties, such as lipophilicity and molecular weight, which can significantly influence its solubility, absorption, and stability.

In pharmaceutical development, solubility and stability are not merely data points; they are critical determinants of a drug candidate's fate. Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive understanding of these parameters is essential from the earliest stages of research and development. This guide provides the foundational knowledge and actionable protocols to systematically investigate the solubility and stability profile of this compound.

Physicochemical Properties

A baseline understanding of the molecule's properties is crucial. While experimental data for this compound is not widely published, we can infer expected properties based on its structure and compare them to the well-characterized parent compound, nicotinamide.

PropertyNicotinamide (Parent Compound)This compound (Predicted)Rationale for Prediction
Molecular Formula C₆H₆N₂OC₁₄H₁₄N₂O₂As per structure
Molecular Weight 122.13 g/mol [3]242.27 g/mol As per structure
logP (Octanol/Water) -0.38[4]> 1.0The addition of the lipophilic methoxybenzyl group will significantly increase the partition coefficient.
pKa 3.3 (for the pyridine nitrogen)[4]~3.3The pKa of the pyridine ring is unlikely to be significantly altered by the substituent on the distant amide nitrogen.
Melting Point (°C) 128–131 °C[4]To be determined (TBD)Expected to be different due to changes in crystal lattice energy.
Appearance White crystalline powder[4]TBD, likely a crystalline solid.Based on similar chemical structures.

Solubility Profile

The solubility of a compound dictates its dissolution rate and is a critical factor for oral absorption and the formulation of parenteral dosage forms. The addition of the methoxybenzyl group is expected to decrease aqueous solubility and increase solubility in organic solvents compared to nicotinamide.

Causality Behind Solvent Selection

To build a comprehensive solubility profile, a diverse set of solvents is chosen, spanning a range of polarities and protic/aprotic characteristics. This is critical for pre-formulation activities, including salt and polymorph screening, and for developing purification and analytical methods.

  • Aqueous Buffers (pH 2.0, 7.4, 9.0): These are essential to understand solubility in physiologically relevant environments (stomach, blood, intestine) and to assess the impact of the compound's pKa on its solubility.

  • Alcohols (Methanol, Ethanol): These are common polar, protic solvents used in synthesis, purification, and formulation.[5][6]

  • Aprotic Solvents (DMSO, DMF, Acetonitrile): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of compounds and are often used for preparing stock solutions for biological assays.[7][8] Acetonitrile is a key solvent in reversed-phase chromatography.

  • Low Polarity Solvents (Ethyl Acetate): Used to assess solubility in less polar environments, relevant for certain extraction or formulation processes.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of selected solvent A->B C Equilibrate at constant temperature (e.g., 25°C, 37°C) with constant agitation B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge/Filter sample to remove undissolved solid D->E F Dilute supernatant with mobile phase E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration against a standard curve G->H G cluster_stress Stress Conditions (Parallel Incubation) A Prepare Stock Solution in Acetonitrile/Water B Acidic (0.1N HCl, 60°C) A->B C Basic (0.1N NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light Source) A->F G Sample at Timepoints (e.g., 0, 2, 8, 24 hrs) B->G C->G D->G E->G F->G H Neutralize Acid/Base Quench Oxidant G->H I Analyze by Stability-Indicating HPLC-UV/DAD Method H->I J Identify Degradants (LC-MS) I->J K Assess Peak Purity (DAD) I->K

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio to achieve a final drug concentration of 0.5 mg/mL.

    • Acid Hydrolysis: Mix with 0.2 N HCl to get a final concentration of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.2 N NaOH to get a final concentration of 0.1 N NaOH. Incubate at 60°C.

    • Oxidation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Incubate the stock solution at 80°C. Also, store the solid compound in an 80°C oven.

    • Photostability: Expose the stock solution to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Run a dark control in parallel.

  • Timepoints: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For oxidative samples, quenching is often not necessary if analyzed promptly.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 5). Calculate the percentage of the parent compound remaining and the percentage area of any degradation products.

Data Summary Table (Template)
Stress ConditionTime (hours)% Parent Remaining% Area of Major Degradant(s)Observations
0.1 N HCl @ 60°C 01000-
8TBDTBD-
24TBDTBD-
0.1 N NaOH @ 60°C 01000-
2TBDTBD-
8TBDTBD-
3% H₂O₂ @ RT 01000-
24TBDTBD-
48TBDTBD-
Heat (80°C, solution) 01000-
24TBDTBD-
48TBDTBD-
Photostability (ICH Q1B) 01000-
EndTBDTBDCompare to dark control

Analytical Methodologies

A robust analytical method is the cornerstone of accurate solubility and stability assessment. A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for an accurate assay of the drug's purity and concentration.

Protocol: Stability-Indicating HPLC-UV Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), as this is a versatile choice for molecules of moderate polarity.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acid modifier improves peak shape for basic compounds like pyridines.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Initial Gradient:

    • Start with a broad gradient to elute all components, for example: 5% B to 95% B over 20 minutes.

    • Inject a mixture of stressed samples (e.g., acid-degraded and peroxide-degraded) to ensure the method can separate the parent peak from all generated degradants.

  • Detection: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) set to a wavelength where the parent compound has high absorbance (e.g., around 262 nm for the nicotinamide chromophore). [7]A DAD is crucial for assessing peak purity.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30°C) to achieve a resolution of >2 between the parent peak and the closest eluting degradant peak.

  • Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Example HPLC Conditions (Starting Point)
ParameterCondition
Instrument Agilent 1260 Infinity II or similar
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 15 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector DAD, 262 nm

Conclusion

This guide provides a systematic and scientifically grounded approach to characterizing the solubility and stability of this compound. By following the detailed protocols for solubility determination across a range of solvents and for conducting comprehensive forced degradation studies, researchers can generate the critical data needed to support drug development. The establishment of a robust, stability-indicating HPLC method is paramount to the success of these investigations. The insights gained from these studies will directly inform formulation strategies, define appropriate storage conditions, and ensure the quality and safety of this promising compound as it progresses through the development pipeline.

References

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular View of NAD+ Precursor Vitamins in Human Nutrition. Annual Review of Nutrition, 28, 115-130.
  • Conze, D. B., Brenner, C., & Kruger, C. L. (2015). A published 90-day toxicology study evaluated rats gavaged daily with control vehicle (water), 300, 1000, or 3000 mg/kg Niagen. As referenced in GRAS Notice 635. [Link]

  • Foti, M., et al. (2000). On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids. Biochemical and Biophysical Research Communications, 275(3), 889-894. [Link]

  • Iliopoulos, F., et al. (2020). Topical delivery of niacinamide: influence of neat solvents. International Journal of Pharmaceutics, 579, 119165. [Link]

  • Jouyban, A. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical & Engineering Data. (URL provided as a representative source, specific article not in search results).
  • Klepacz, A., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 83, 227-236. [Link]

  • Cysewska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), 4158. [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. ResearchGate. [Link]

  • Scribd. (2017). Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]

  • Trammell, S. A., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PLoS ONE, 14(11), e0225203. [Link]

  • Lu, H., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]

  • Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Journal of Chromatography B, 1036-1037, 1-8. [Link]

  • EMBL-EBI. (n.d.). NIACINAMIDE (CHEMBL1140). ChEMBL. [Link]

  • ResearchGate. (n.d.). Structural formula of nicotinamide. ResearchGate. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH.
  • Camacho-Pereira, J., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 8(14), e2937. [Link]

  • Sauve, A. A. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 341-366. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(2-Methoxy-benzyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANPS-2026-02-15-001

Version: 1.0

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-Methoxy-benzyl)-nicotinamide, a nicotinamide derivative of significant interest in medicinal chemistry and drug development. The described methodology is based on the robust and widely applicable amide coupling reaction between a nicotinic acid derivative and 2-methoxybenzylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed walkthrough of the synthesis, purification, and characterization of the target compound. The protocol emphasizes safety, efficiency, and reproducibility, explaining the rationale behind critical experimental steps to ensure a high degree of success.

Introduction and Scientific Context

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a core component of the coenzyme nicotinamide adenine dinucleotide (NAD+). The modification of the nicotinamide scaffold is a common strategy in medicinal chemistry to develop novel therapeutic agents. This compound is one such derivative, incorporating a substituted benzyl group that can modulate the compound's physicochemical properties and biological activity.

The synthesis of this target molecule is achieved through the formation of an amide bond, one of the most prevalent and crucial reactions in organic and medicinal chemistry.[1][2] This protocol will detail the synthesis via the reaction of 2-methoxybenzylamine with nicotinoyl chloride hydrochloride, a common and efficient method for creating the desired amide linkage.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amine group of 2-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride. The presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction:

Nicotinoyl chloride hydrochloride + 2-Methoxybenzylamine → this compound

Mechanism:

The lone pair of electrons on the nitrogen atom of 2-methoxybenzylamine attacks the carbonyl carbon of nicotinoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the stable amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Nicotinoyl_Chloride Nicotinoyl Chloride Intermediate Tetrahedral Intermediate Nicotinoyl_Chloride->Intermediate 2_Methoxybenzylamine 2-Methoxybenzylamine 2_Methoxybenzylamine->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl G start Start setup 1. Setup & Inert Atmosphere - Dry glassware - N2 or Argon atmosphere start->setup dissolve_amine 2. Dissolve Amine & Base - Add 2-Methoxybenzylamine (1.0 eq) - Add Triethylamine (1.2 eq) - Add Anhydrous DCM - Cool to 0°C setup->dissolve_amine add_acyl_chloride 3. Add Acyl Chloride - Dissolve Nicotinoyl Chloride HCl (1.1 eq) in DCM - Add dropwise to amine solution at 0°C dissolve_amine->add_acyl_chloride react 4. Reaction - Stir at 0°C for 30 min - Warm to RT - Stir for 2-4 hours add_acyl_chloride->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up - Quench with water - Wash with sat. NaHCO3 - Wash with brine monitor->workup Reaction Complete dry_concentrate 7. Dry & Concentrate - Dry organic layer (MgSO4) - Filter - Concentrate in vacuo workup->dry_concentrate purify 8. Purification - Column Chromatography (e.g., Ethyl Acetate/Hexanes) dry_concentrate->purify characterize 9. Characterization - NMR, MS, IR purify->characterize end End Product characterize->end

Sources

Application Notes & Protocols for Pre-clinical Efficacy Testing of N-(2-Methoxy-benzyl)-nicotinamide, a Novel Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a key driver in the development and progression of numerous cancers, most notably colorectal cancer (CRC).[1][2] A central mechanism for pathway activation involves mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC).[2][3] This leads to the accumulation of β-catenin, its translocation to the nucleus, and subsequent transcription of oncogenic target genes.[4]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in regulating the stability of Axin, a key scaffolding protein in the β-catenin destruction complex.[5][6] By PARsylating Axin, tankyrases mark it for ubiquitination and proteasomal degradation.[6] This destabilization of the destruction complex prevents β-catenin degradation and promotes Wnt pathway activation.[7] Consequently, inhibiting tankyrase activity has emerged as a promising therapeutic strategy to antagonize Wnt signaling in cancers with pathway hyperactivation.[8][9]

N-(2-Methoxy-benzyl)-nicotinamide is a novel small molecule inhibitor designed to target the nicotinamide binding pocket of tankyrase enzymes. Its structural components, the nicotinamide core and the methoxy-benzyl group, are hypothesized to provide high-potency and selective inhibition. Nicotinamide itself is a known inhibitor of PARP-1, an enzyme involved in DNA repair and cellular energy metabolism.[10][11][12]

This document provides a comprehensive, tiered experimental framework for the pre-clinical validation of this compound. The protocols herein are designed to rigorously assess its biochemical potency, on-target cellular activity, in vitro anti-cancer efficacy, and in vivo therapeutic potential. Each step is designed to build upon the last, establishing a robust data package to support further development.[13][14]

Section 1: In Vitro Characterization - Target Engagement and Potency

1.1 Rationale: The foundational step in characterizing any targeted inhibitor is to confirm its direct interaction with the intended molecular target and to quantify its potency and selectivity.[14] Biochemical assays using purified enzymes provide a clean system to determine the intrinsic inhibitory activity of the compound, typically measured as the half-maximal inhibitory concentration (IC50). This stage is critical for establishing a structure-activity relationship and ensuring the compound's primary mechanism of action is indeed through inhibition of TNKS1 and TNKS2.[5]

1.2 Protocol: TNKS1/2 Enzymatic Assay

This protocol describes a method to determine the IC50 value of this compound against purified human Tankyrase 1 and 2 enzymes. A common method is a colorimetric assay that measures the consumption of NAD+, the substrate for the PARsylation reaction.[15]

Materials:

  • Recombinant human TNKS1 and TNKS2 enzymes

  • Histone H4 (substrate)

  • NAD+ (co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

  • This compound (test compound)

  • XAV939 (positive control inhibitor)[15]

  • DMSO (vehicle control)

  • 384-well assay plates

  • Colorimetric NAD+ detection kit

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. Also, prepare serial dilutions for the positive control, XAV939.

  • Reaction Mixture: In the assay buffer, prepare a reaction mixture containing the TNKS enzyme and Histone H4.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or control (DMSO/XAV939) to each well.

    • Add 20 µL of the enzyme/substrate reaction mixture to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 20 µL of NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining NAD+ concentration according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data with the positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

1.3 Data Presentation: Biochemical Potency and Selectivity

The results of the enzymatic assays should be summarized in a table to allow for clear comparison of potency and selectivity.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)Selectivity (PARP1/TNKS2)
This compoundValueValueValueRatio
XAV939 (Control)13.4[15]~11[16]>1000>90

Note: Selectivity profiling against other PARP family members, particularly PARP1, is crucial to demonstrate that the compound is specific for tankyrases. This helps in anticipating potential off-target effects.

Section 2: Cell-Based Assays - Confirming On-Target Effects

2.1 Rationale: After establishing biochemical potency, the next critical step is to verify that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.[17] Cell-based assays are designed to measure the downstream consequences of target inhibition. For a tankyrase inhibitor, this involves assessing the stabilization of Axin and the subsequent suppression of Wnt/β-catenin signaling.[15][18]

2.2 Workflow for Cellular Target Engagement

G cluster_0 Cell Line Selection cluster_1 Compound Treatment cluster_2 Endpoint Analysis A Select Wnt-dependent CRC cell line (e.g., DLD-1, SW480) B Treat cells with dose-range of this compound A->B C Western Blot for Axin2 & β-catenin levels B->C Direct Target Effect D TOPFlash Reporter Assay for TCF/LEF transcriptional activity B->D Downstream Pathway Effect

Caption: Workflow for assessing cellular on-target activity.

2.3 Protocol: Western Blot for Axin2 Stabilization

Rationale: Tankyrase inhibition prevents the degradation of Axin proteins.[18] Measuring the accumulation of Axin2 protein by Western blot provides direct evidence of target engagement in cells.[15]

Materials:

  • DLD-1 or SW480 colorectal cancer cells (APC-mutant, Wnt-dependent)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-Axin2, anti-β-catenin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate DLD-1 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize bands using an imaging system.

  • Interpretation: An increase in the Axin2 band intensity and a corresponding decrease in the β-catenin band intensity with increasing compound concentration indicates on-target activity.[15]

2.4 Protocol: Wnt Pathway Reporter Assay (TOPFlash Assay)

Rationale: A functional consequence of Axin stabilization is the suppression of β-catenin/TCF-mediated transcription.[19] A luciferase reporter assay (e.g., TOPFlash) provides a quantitative readout of Wnt pathway activity.[20][21][22]

Materials:

  • HEK293T cells

  • TOPFlash (TCF/LEF-luciferase) and FOPFlash (mutant TCF/LEF-luciferase, negative control) reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or LiCl (to stimulate the pathway)[22]

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 24-well plate with TOPFlash (or FOPFlash) and Renilla plasmids.[21]

  • Treatment: After 24 hours, replace the media with media containing a dose-range of this compound.

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl (e.g., 20 mM).

  • Incubation: Incubate for another 16-24 hours.

  • Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity using a luminometer according to the assay system protocol.[21]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold-change relative to the stimulated, vehicle-treated control.

    • Determine the EC50 (half-maximal effective concentration) for Wnt pathway inhibition.

Section 3: In Vitro Efficacy - Anti-Proliferative Effects

3.1 Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This section details protocols to assess whether the on-target cellular effects of this compound translate into anti-proliferative or cytotoxic activity in cancer cells. It is crucial to test a panel of cell lines, including those dependent on Wnt signaling (e.g., APC-mutant CRC) and those that are not, to establish a therapeutic window and confirm the compound's selective mechanism of action.[23]

3.2 Protocol: Cell Viability Assay

Materials:

  • Panel of cell lines:

    • Wnt-dependent: DLD-1, SW480, HCT-116 (colorectal)

    • Wnt-independent: HT-29 (colorectal, β-catenin mutant), A549 (lung)

  • Culture media appropriate for each cell line

  • This compound

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar ATP-based assay

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Add a 10-point serial dilution of the compound to the wells in triplicate. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Measurement: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percent viability against the log concentration of the compound.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

3.3 Data Presentation: Selective Anti-Proliferative Activity

Cell LineCancer TypeWnt Pathway StatusGI50 (nM) for this compound
DLD-1ColorectalAPC Mutant (Dep.)Value
SW480ColorectalAPC Mutant (Dep.)Value
HCT-116Colorectalβ-catenin Mut. (Dep.)Value
HT-29ColorectalAPC WT (Indep.)Value
A549LungWT (Indep.)Value

A potent GI50 in Wnt-dependent cell lines coupled with a significantly weaker GI50 in Wnt-independent lines provides strong evidence for on-target, mechanism-driven efficacy.

Section 4: In Vivo Efficacy - Pre-clinical Animal Models

4.1 Rationale: In vivo studies are the definitive pre-clinical step to evaluate a compound's therapeutic efficacy, taking into account pharmacokinetics (PK), pharmacodynamics (PD), and overall tolerability in a complex biological system.[24] The choice of animal model is critical for clinical relevance. Patient-derived xenograft (PDX) models, which retain the characteristics of the original human tumor, are increasingly favored over traditional cell line-derived xenografts.[25][26][27]

4.2 Model Selection: A colorectal cancer PDX model with a confirmed APC mutation is the recommended model. This ensures the tumor's growth is driven by the Wnt/β-catenin pathway, making it an appropriate system to test a tankyrase inhibitor.[25] Subcutaneous implantation allows for straightforward tumor volume monitoring.[28][29]

4.3 Experimental Design: PDX Efficacy Study

G A Day 0: Implant APC-mutant CRC PDX fragments into immunodeficient mice B Day 14-21: Tumors reach ~150-200 mm³. Randomize mice into treatment groups (n=8-10/group). A->B C Group 1: Vehicle Control (e.g., PO, QD) B->C D Group 2: This compound (Dose 1, e.g., 30 mg/kg, PO, QD) B->D E Group 3: This compound (Dose 2, e.g., 100 mg/kg, PO, QD) B->E F Treatment Period (21-28 days): - Daily Dosing - Monitor body weight (2x/week) - Measure tumor volume (2x/week) C->F D->F E->F G End of Study: - Euthanasia - Collect tumors for pharmacodynamic analysis (Western Blot, qPCR) F->G

Caption: Workflow for an in vivo PDX efficacy study.

4.4 Protocol: Xenograft Efficacy Study

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • APC-mutant colorectal cancer PDX tissue

  • This compound formulated for oral administration

  • Vehicle solution

  • Calipers for tumor measurement

  • Equipment for anesthesia and euthanasia

Procedure:

  • Implantation: Subcutaneously implant small fragments (~3x3 mm) of the PDX tumor into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average size of 150-200 mm³, randomize mice into treatment groups.

  • Treatment: Administer the compound or vehicle daily (or as determined by PK studies) via oral gavage for 21-28 days.

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly.

    • Monitor animal health daily for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

    • Plot mean tumor volume vs. time for each group.

    • Analyze body weight data to assess tolerability.

4.5 Pharmacodynamic (PD) Biomarker Analysis: To confirm that the observed anti-tumor efficacy is due to the intended mechanism of action, tumor samples should be analyzed for biomarkers of target engagement. This involves performing Western blots on tumor lysates to measure the levels of Axin2 and β-catenin, as described in Protocol 2.3. An increase in Axin2 and a decrease in β-catenin in the treated tumors relative to the vehicle control tumors would provide strong evidence of in vivo on-target activity.

References

  • Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer. (n.d.). Google Cloud.
  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. (2025). Current Cancer Drug Targets.
  • Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? (2022). Biochimie.
  • Cell-based assay for Wnt signaling. (n.d.). Stanford University.
  • Tankyrase inhibitors as therapeutic targets for cancer. (2014). Current Topics in Medicinal Chemistry.
  • Advances of Wnt Signalling Pathway in Colorectal Cancer. (n.d.). MDPI.
  • Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). (n.d.). Taylor & Francis Online.
  • Wnt/β Catenin-Mediated Signaling Commonly Altered in Colorectal Cancer. (n.d.). SpringerLink.
  • Colon Cancer Xenograft. (n.d.). Altogen Labs.
  • The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound. (n.d.). Frontiers.
  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. (2022). ACS Publications.
  • Establishment of human primary colorectal tumor xenograft models to test anticancer drugs. (n.d.). ASCO Publications.
  • PDX models: a new tool for colorectal cancer research. (2025). Drug Target Review.
  • Wnt Reporter Activity Assay. (n.d.). Bio-protocol.
  • Patient-derived xenograft models: a revolution in colorectal cancer research. (2025). EurekAlert!
  • Tankyrases: Structure, Function and Therapeutic Implications in Cancer. (n.d.). PMC.
  • Patient-derived xenograft models: a revolution in colorectal cancer research. (2025). Oncology News Australia.
  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. (n.d.). PMC.
  • How to detect and activate Wnt signaling. (n.d.). Stanford University.
  • Preclinical Oncology CRO Study Design Tips. (n.d.). Noble Life Sciences.
  • Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. (2025). Promega Connections.
  • Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. (2013). PLoS ONE.
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (n.d.). PMC.
  • Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. (n.d.). PMC.
  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. (n.d.). MDPI.
  • Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. (n.d.). [Source not available].
  • G007-LK: Precision Tankyrase 1/2 Inhibition for β-Catenin... (2026). Inhibitor Research Hub.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PMC.
  • Preclinical Data and Requirements. (n.d.). Oxford Academic.
  • Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. (n.d.). PMC.
  • Nicotinamide: Mechanism of action and indications in derm
  • Nicotinamide: Mechanism of action and indications in dermatology. (2018). Indian Journal of Dermatology, Venereology, and Leprology.
  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. (2021). PMC.
  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. (n.d.). MDPI.
  • Nicotinamide: Mechanism of action and indications in dermatology. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Methoxy-benzyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methoxy-benzyl)-nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important nicotinamide derivative. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your synthesis is successful, efficient, and reproducible.

General Synthesis Overview

The most prevalent and reliable method for synthesizing this compound is through the amide coupling of a nicotinic acid derivative with 2-methoxybenzylamine. This reaction typically involves the activation of the carboxylic acid group of nicotinic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3][4]

Synthesis_Scheme cluster_product Product NicotinicAcid Nicotinic Acid TargetMolecule This compound NicotinicAcid->TargetMolecule + Amine 2-Methoxybenzylamine Amine->TargetMolecule + CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->TargetMolecule facilitates Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->TargetMolecule in

Caption: General reaction scheme for amide coupling.

Troubleshooting Guide & FAQs

Category 1: Reaction Yield & Failure

Question: My reaction yield for this compound is consistently low (<40%). What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue that can typically be traced back to one of three areas: the activation of the carboxylic acid, the quality of your starting materials, or suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction where the amine deprotonates the acid, killing its own nucleophilicity.[5] A coupling agent is essential to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[6][7]

    • Insight: If you are using a carbodiimide like DCC or EDC, ensure it is fresh. These reagents are moisture-sensitive and can hydrolyze over time, rendering them inactive. Using a recently purchased bottle or storing it properly in a desiccator is critical.

    • Recommendation: For sluggish reactions, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine.[1][8] Reagents like HATU, which combine the functions of activation and an auxiliary nucleophile, are also excellent but more expensive alternatives.[1][4]

  • Poor Reagent Quality or Stoichiometry:

    • Water Content: The presence of water is highly detrimental. It can hydrolyze the coupling agent and the active intermediate, leading back to the starting carboxylic acid. Always use anhydrous solvents (like DCM or THF) and ensure your starting materials are dry.

    • Amine Purity: Impurities in the 2-methoxybenzylamine can compete in the reaction. Consider purifying it by distillation if its purity is questionable.

    • Stoichiometry: While a 1:1 ratio of acid to amine is theoretically sufficient, it's often beneficial to use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction to completion, especially if the amine is volatile or prone to degradation.

  • Suboptimal Reaction Conditions:

    • Temperature: Most carbodiimide couplings are initiated at 0 °C to control the initial exothermic reaction upon adding the coupling agent, and then allowed to warm to room temperature to proceed to completion.[7][9] Running the reaction entirely at a low temperature may slow it down unnecessarily, while excessive heat can promote side reactions.

    • Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and generally good at solubilizing the reactants.[9] Avoid protic solvents like alcohols.

Troubleshooting_Yield Start Low Yield Issue CheckActivation Evaluate Acid Activation Start->CheckActivation CheckReagents Assess Reagent Quality Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CouplingAgent Is coupling agent fresh? CheckActivation->CouplingAgent Anhydrous Are solvents anhydrous? CheckReagents->Anhydrous Temp Is Temp Profile Correct? (0°C -> RT) CheckConditions->Temp CouplingAgent->CheckReagents Yes AddHOBt Action: Use fresh DCC/EDC. Consider adding HOBt or using HATU. CouplingAgent->AddHOBt No Success Improved Yield AddHOBt->Success Anhydrous->CheckConditions Yes DrySolvents Action: Use freshly dried solvents. Dry starting materials. Anhydrous->DrySolvents No DrySolvents->Success CorrectTemp Action: Start reaction at 0°C, then warm to RT for 12-24h. Temp->CorrectTemp No CorrectTemp->Success

Caption: Workflow for troubleshooting low reaction yields.

Category 2: Impurity Formation & Purification

Question: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are the common side products and how can I minimize and remove them?

Answer: The formation of byproducts is common in carbodiimide-mediated coupling reactions. Identifying them is the first step to effective removal and prevention.

Common Impurities and Their Origins:

ImpurityOrigin / CauseIdentification & Removal Strategy
N,N'-Dicyclohexylurea (DCU) The hydrated byproduct of the DCC coupling agent.DCU is notoriously insoluble in many organic solvents like DCM and ethyl acetate but has some solubility in others. Removal: A significant portion can be removed by simple filtration of the reaction mixture. For remaining traces, precipitation by concentrating the filtrate and redissolving in a minimal amount of DCM followed by another filtration often works. DCU is generally non-polar and can be separated by silica gel chromatography.[9]
N-Acylurea A rearrangement of the O-acylisourea active intermediate. This occurs when the amine nucleophile is not reactive enough or is present in low concentration, allowing the intermediate to rearrange.[6]This byproduct is often difficult to separate from the desired amide due to similar polarities. Prevention: Use of HOBt can trap the active intermediate, preventing this rearrangement.[8] Ensuring the amine is added shortly after the coupling agent can also minimize its formation. Removal: Careful column chromatography is required.
Unreacted Nicotinic Acid Incomplete reaction or hydrolysis of the active intermediate.Nicotinic acid is acidic. Removal: Perform an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution). The deprotonated nicotinic acid salt will move to the aqueous layer, leaving your neutral amide product in the organic layer.[10]
Unreacted 2-Methoxybenzylamine Use of excess amine in the reaction.The amine is basic. Removal: Perform an aqueous workup with a dilute acid wash (e.g., 1M HCl). The protonated amine salt will be extracted into the aqueous layer. Be cautious not to use a strong acid that could hydrolyze the amide product.

Optimized Purification Protocol:

  • Initial Filtration: After the reaction is complete, filter the mixture through a pad of celite to remove the bulk of the precipitated DCU (if using DCC).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel.

    • Wash with 1M HCl (to remove excess amine).

    • Wash with saturated NaHCO₃ solution (to remove unreacted acid and HOBt).

    • Wash with brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If impurities remain, purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing).

Category 3: Product Characterization

Question: What are the expected NMR and MS signals for pure this compound?

Answer: Proper characterization is key to confirming the identity and purity of your final product. Below are the expected spectroscopic data.

Expected Characterization Data: (Note: Shifts are approximate and can vary based on solvent and instrument.)

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)* δ ~8.9-9.1 ppm: Singlet or doublet, 1H (proton on pyridine ring, position 2).
  • δ ~8.6-8.7 ppm: Doublet, 1H (proton on pyridine ring, position 6).

  • δ ~8.1-8.2 ppm: Doublet of triplets, 1H (proton on pyridine ring, position 4).

  • δ ~7.3-7.4 ppm: Doublet of doublets, 1H (proton on pyridine ring, position 5).

  • δ ~6.8-7.3 ppm: Multiplet, 4H (aromatic protons of the benzyl group).

  • δ ~6.5-6.8 ppm: Broad singlet, 1H (amide N-H).

  • δ ~4.6-4.7 ppm: Doublet, 2H (methylene -CH₂- protons).

  • δ ~3.8-3.9 ppm: Singlet, 3H (methoxy -OCH₃ protons). | | ¹³C NMR (100 MHz, CDCl₃) | * δ ~165-166 ppm: Amide carbonyl (C=O).

  • δ ~157-158 ppm: Aromatic C-OCH₃.

  • δ ~148-152 ppm: Aromatic C-H (pyridine).

  • δ ~120-136 ppm: Aromatic C-H and C-q (pyridine and benzyl).

  • δ ~110-111 ppm: Aromatic C-H (benzyl).

  • δ ~55-56 ppm: Methoxy (-OCH₃).

  • δ ~42-43 ppm: Methylene (-CH₂-). | | Mass Spec (ESI+) | * [M+H]⁺: Expected m/z = 243.11 |

Expert Tip: In ¹H NMR, the amide proton signal can sometimes be broad and may exchange with D₂O. The two methylene protons next to the nitrogen appear as a doublet due to coupling with the N-H proton. Adding a drop of D₂O and re-acquiring the spectrum will cause the N-H signal to disappear and the methylene doublet to collapse into a singlet, which is a useful confirmation.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Kandhasamy, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Wang, Y., et al. (2010). N'-(2-Methoxy-benzyl-idene)nicotinohydrazide. Acta Crystallographica Section E, 66(Pt 3), o542. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

  • Zheng, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC. Retrieved from [Link]

  • Google Patents. (1950). Purification of nicotinamide. US2496114A.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. Retrieved from [Link]

  • MDPI. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Retrieved from [Link]

Sources

Troubleshooting N-(2-Methoxy-benzyl)-nicotinamide instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Methoxy-benzyl)-nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time. What is the likely cause?

The most probable cause of potency loss in aqueous solutions of this compound is hydrolysis of the amide bond. Amide bonds, while generally stable, can undergo cleavage in the presence of water, especially under non-neutral pH conditions and elevated temperatures.[1][2] This reaction breaks the amide bond to yield nicotinic acid and 2-methoxybenzylamine.

The stability of the related compound, benzyl nicotinate, which has an ester linkage instead of an amide, has been shown to be highly pH-dependent, with no degradation observed at pH 2.0-3.0 but pseudo first-order degradation kinetics at pH 7.4-10.0.[3] While amides are generally more stable than esters, a similar pH-dependent trend is expected for this compound.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in My Aqueous Stock Solution

Symptoms:

  • Visible particulate matter or a cloudy appearance in your solution after preparation or upon storage.

Root Cause Analysis: This issue typically points to either poor solubility of this compound in the chosen solvent system or instability leading to the formation of less soluble degradation products. While specific solubility data for this compound is not readily available, its predicted XlogP (a measure of lipophilicity) for structurally similar compounds is around 4.0, suggesting it is a relatively lipophilic molecule with potentially limited aqueous solubility.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution precipitation.

Step-by-Step Protocol for Preparing a Stable Aqueous Solution:

  • Initial Dissolution: Instead of directly dissolving this compound in an aqueous buffer, first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5]

  • Dilution: For your working solution, perform a serial dilution of the organic stock into your desired aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

  • pH Adjustment: The pH of your final aqueous solution is critical. Based on the behavior of similar compounds, a slightly acidic pH (around 4-6) is likely to be more favorable for stability than neutral or alkaline conditions.[3]

  • Storage: Store your aqueous solutions at 2-8°C and protect them from light. For long-term storage, it is advisable to store the compound as a solid at -20°C or as a concentrated stock in an anhydrous organic solvent.[6]

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • A gradual decrease in the compound's effect over the course of an experiment.

Root Cause Analysis: Inconsistent biological data can often be traced back to the degradation of the active compound in the assay medium. Cell culture media and biological buffers are typically at a physiological pH of around 7.4, which can promote the hydrolysis of the amide bond in this compound over time.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocol: Assessing Stability in Assay Medium

  • Preparation: Prepare a solution of this compound in your specific cell culture medium or assay buffer at the final working concentration.

  • Incubation: Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Evaluation: Plot the percentage of this compound remaining against time to determine its stability profile under your experimental conditions.

Time (hours)% this compound Remaining (Hypothetical)
0100
295
490
880
2460

Advanced Troubleshooting: Forced Degradation Studies

For a comprehensive understanding of your molecule's stability, a forced degradation study is recommended.[7] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and developing a robust, stability-indicating analytical method.[8]

Forced Degradation Workflow:

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS system. The goal is to achieve 10-20% degradation of the parent compound.[9]

Expected Degradation Pathway:

The primary degradation pathway is anticipated to be the hydrolysis of the amide bond.

G Compound This compound Products Nicotinic Acid + 2-Methoxybenzylamine Compound->Products Hydrolysis (H2O, H+ or OH-)

Caption: Expected hydrolysis of this compound.

References

  • PubChemLite. Nicotinamide, n-benzyl-2-(p-methoxyanilino)- (C20H19N3O2). [Link]

  • Akizuki, M., & Oshima, Y. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(16), 4359-4365.
  • Moore, J. M., et al. (2017). N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(7), 531-535.
  • Pharmaffiliates. N-Benzylnicotinamide. [Link]

  • Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of isolation and characterization of impurities in pharmaceuticals. Academic press.
  • PubChem. PubChem Database. [Link]

  • Akizuki, M., & Oshima, Y. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO₂ Catalyst. Industrial & Engineering Chemistry Research, 54(16), 4359-4365.
  • Patel, K., & Dedania, Z. (2016). Forced Degradation Study: A Tool for Detection, Isolation and Characterization of Impurities and Degradants. Journal of Drug Delivery and Therapeutics, 6(5), 78-86.
  • PubChem. Nicotinamide, 2-(2-hydroxyethylamino)-N-2-methoxyphenyl-. [Link]

  • PubChem. 2,6-dimethoxy-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]nicotinamide. [Link]

  • Adeboye, T. A., & Ochekpe, N. A. (2011). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 10(4), 469-474.
  • PubChemLite. Nicotinamide, 2-amino-n-(p-methoxyphenyl)-, hydrochloride (C13H13N3O2). [Link]

  • PubChem. Benzyldihydronicotinamide. [Link]

  • Campbell, M. T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food & Nutrition Research, 63.
  • Google Patents.
  • Kamberi, M., et al. (2003). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 27(10), 52-62.
  • MedCrave. Forced degradation studies. [Link]

  • Wang, P., et al. (2010). N′-(2-Methoxybenzylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o542.
  • Connors, K. A., & Le-Vien, T. L. (1971). Rate studies on the hydrolysis of niacinamide. Journal of pharmaceutical sciences, 60(9), 1431-1433.
  • Campbell, M. T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement.
  • ATSDR. Analytical Methods. [Link]

  • Analytical Methods. Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. [Link]

  • Journal of Medicinal Chemistry. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). [Link]

  • Inxight Drugs. N-benzyl-3-methoxy-2-(propanoylamino)propanamide, (2S)-. [Link]

  • AboutNAD. Study of Nicotinamide Riboside's Properties and Degradation Kinetics: Preclinical Findings. [Link]

  • MDPI. Nicotine-Induced VEGF Levels in NSCLC Cells Are Modulated by PKA, Hyaluronan, and p53. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Target of N-(2-Methoxy-benzyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the initial step. The subsequent, and often more challenging, phase is the definitive validation of its biological target. This guide provides a comprehensive framework for validating the molecular target of N-(2-Methoxy-benzyl)-nicotinamide, a compound of interest due to its structural resemblance to known modulators of critical cellular pathways. As a senior application scientist, my objective is to equip you with not just the "how," but the "why" behind each experimental choice, ensuring a rigorous and scientifically sound validation process.

The Crucial Role of Target Validation

Target validation is the foundational step upon which all subsequent drug development efforts are built.[1] It is the rigorous process of confirming that a specific molecular entity, such as a protein or nucleic acid, is directly engaged by the drug candidate and that this interaction mediates the observed therapeutic effect.[2][3] A poorly validated target can lead to costly failures in later stages of clinical trials. This guide will navigate the complexities of this process, using this compound as a case study.

This compound: A Profile and Hypothesized Target

This compound belongs to a class of compounds containing a nicotinamide moiety. Nicotinamide is a well-established precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[4][5] Furthermore, nicotinamide and its derivatives are known to interact with NAD+-dependent enzymes, most notably the sirtuin (SIRT) family of histone deacetylases and poly(ADP-ribose) polymerases (PARPs).[6][7]

Given the structural similarities of this compound to known sirtuin inhibitors, particularly those based on the 5-((3-amidobenzyl)oxy)nicotinamide scaffold that show high selectivity for SIRT2, it is our primary hypothesis that SIRT2 is a direct biological target of this compound .[8][9][10] SIRT2 is predominantly a cytoplasmic deacetylase involved in the regulation of various cellular processes, including cell cycle control, and has been implicated in cancer and neurodegenerative diseases.[11]

The validation process will therefore focus on confirming direct binding to SIRT2, assessing the functional consequences of this interaction, and exploring potential off-target effects.

A Comparative Guide to Target Validation Methodologies

The selection of an appropriate target validation method is contingent on various factors, including the nature of the small molecule, the availability of reagents, and the specific questions being addressed. Here, we compare several state-of-the-art techniques.

Affinity-Based Methods: Pulling Down the Target

Principle: Affinity-based methods rely on the specific interaction between the small molecule (ligand) and its protein target.[12] The ligand is typically immobilized on a solid support and used as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[12][13]

Workflow:

Caption: Workflow for Affinity Chromatography-based Target Identification.

Detailed Protocol: Small-Molecule Affinity Chromatography

  • Ligand Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line with high SIRT2 expression).

  • Incubation: Incubate the immobilized ligand with the cell lysate to allow for binding.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of free this compound) or by denaturing the proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Comparison with Alternatives:

Method Principle Pros Cons
Affinity Chromatography Ligand immobilization and pulldown of binding partners.[12][13]Direct identification of binding partners.Requires chemical modification of the ligand; potential for false positives due to non-specific binding.[14]
Phage Display Screening a library of proteins displayed on the surface of bacteriophages for binding to the immobilized small molecule.[12][14]High throughput; can identify novel targets.In vitro system may not reflect in vivo interactions; potential for false positives.
Yeast Three-Hybrid System An in vivo method to detect interactions between a small molecule and a protein within a yeast cell.In vivo context; can be adapted for high-throughput screening.Indirect readout; may not be suitable for all protein classes.
Label-Free Methods: Detecting Target Engagement in a Native Environment

A significant drawback of affinity-based methods is the requirement for chemical modification of the small molecule, which can alter its binding properties. Label-free methods circumvent this issue.

Principle: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the thermal stability of a protein changes upon ligand binding. By heating cell lysates or intact cells to various temperatures, one can assess the degree of protein denaturation. A ligand-bound protein will typically be more resistant to heat-induced aggregation and will therefore remain in the soluble fraction at higher temperatures.

Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells or the resulting cell lysates to a range of temperatures.

  • Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Quantification: Quantify the amount of the protein of interest (e.g., SIRT2) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates direct target engagement.

Comparison with Alternatives:

Method Principle Pros Cons
CETSA® Ligand binding alters the thermal stability of the target protein.[15]Label-free; can be performed in intact cells.Not all proteins exhibit a thermal shift upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.[13]Label-free; simple and cost-effective.Requires optimization of protease concentration and digestion time.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzymes.[3]Provides information on the functional state of the target; can be used for in vivo studies.Requires the design and synthesis of a specific probe.
Genetic Approaches: Validating the Functional Role of the Target

Confirming direct binding is only part of the validation process. It is equally important to demonstrate that the interaction with the hypothesized target is responsible for the observed cellular phenotype.

Principle: CRISPR/Cas9-mediated Gene Knockout

The CRISPR/Cas9 system allows for the precise and efficient knockout of a specific gene. By comparing the phenotypic response to this compound in wild-type cells versus cells lacking the hypothesized target (e.g., SIRT2), one can determine if the target is necessary for the compound's activity.

Workflow:

Caption: Workflow for Target Validation using CRISPR/Cas9.

Detailed Protocol: CRISPR/Cas9 Knockout

  • gRNA Design: Design and clone guide RNAs (gRNAs) that target a specific exon of the SIRT2 gene.

  • Transfection: Transfect the gRNAs along with a Cas9 nuclease expression vector into the target cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Validate the knockout of SIRT2 at the genomic, transcript, and protein levels.

  • Phenotypic Assay: Treat the wild-type and SIRT2 knockout cells with a range of concentrations of this compound and measure a relevant downstream effect (e.g., changes in cell proliferation or apoptosis).

Interpretation: If the SIRT2 knockout cells are resistant to the effects of this compound compared to the wild-type cells, it provides strong evidence that SIRT2 is the functional target.

Building a Self-Validating System: The Power of Orthogonal Approaches

No single method is foolproof. Therefore, a robust target validation strategy relies on the convergence of evidence from multiple, independent (orthogonal) approaches. For this compound, a compelling case for SIRT2 as the direct and functional target would be built upon the following combination of results:

  • Affinity Chromatography: Identification of SIRT2 as a primary binding partner.

  • CETSA®: Demonstration of a thermal shift for SIRT2 in the presence of the compound.

  • CRISPR/Cas9 Knockout: Loss of the compound's cellular activity in SIRT2 knockout cells.

  • In Vitro Enzyme Assay: Direct inhibition of recombinant SIRT2 deacetylase activity by this compound.

Conclusion: A Rigorous Path to Target Validation

The validation of a biological target is a critical and multifaceted process that requires a carefully planned experimental strategy. For this compound, the structural similarity to known sirtuin inhibitors provides a strong starting hypothesis. By employing a combination of affinity-based, label-free, and genetic approaches, researchers can build a robust and self-validating case for its molecular target. This guide provides a roadmap for this endeavor, emphasizing the importance of experimental rigor and the integration of orthogonal methodologies to ensure the highest level of scientific confidence in the identified target.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • Kwon, H. J., et al. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Annual Review of Biochemistry. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • ResearchGate. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • Baitepack Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • Sartorius. (n.d.). Target Identification and Validation. Retrieved from [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Retrieved from [Link]

  • Forbat, E., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cells. Retrieved from [Link]

  • Indian Journal of Dermatology, Venereology, and Leprology. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

  • CORE. (n.d.). MOLECULAR MODELING OF 5 [(AMIDOBENZYL)OXY] NICOTINAMIDES AS SIRTUIN 2 INHIBITORS USING ALIGNMENT. Retrieved from [Link]

  • JAMA Dermatology. (2025, September 17). New Study Highlights Nicotinamide's Effectiveness in Preventing Skin Cancer. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2025, February 1). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Retrieved from [Link]

  • Molecules. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Retrieved from [Link]

  • Hayward, A. R., & Herberger, M. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. Cellular Immunology. Retrieved from [Link]

  • Molecules. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Retrieved from [Link]

  • Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants. Retrieved from [Link]

  • MDPI. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • PubMed. (n.d.). 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Retrieved from [Link]

  • PubMed. (2024). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. Retrieved from [Link]

  • VUMC News. (2025, September 17). Study reveals efficacy of nicotinamide for skin cancer prevention. Retrieved from [Link]

  • OncLive. (2015, May 13). Nicotinamide Reduces New Skin Cancers in Those at High Risk. Retrieved from [Link]

  • Haematologica. (2015). The role of sirtuin 2 activation by nicotinamide phosphoribosyltransferase in the aberrant proliferation and survival of myeloid leukemia cells. Retrieved from [Link]

  • MDPI. (n.d.). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. Retrieved from [Link]

  • Biochemical Pharmacology. (2007). Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction. Retrieved from [Link]

Sources

Technical Assessment: Cross-Reactivity Studies of N-(2-Methoxy-benzyl)-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

N-(2-Methoxy-benzyl)-nicotinamide (referred to herein as N-2MB-NAM ) represents a critical class of "bisubstrate-mimic" inhibitors targeting Nicotinamide N-methyltransferase (NNMT) . By appending a hydrophobic 2-methoxybenzyl group to the nicotinamide nitrogen, this molecule mimics the transition state between the substrate (nicotinamide) and the cofactor (S-adenosylmethionine, SAM).

While N-2MB-NAM is a potent tool for elevating cellular NAD+ and preventing the accumulation of 1-methylnicotinamide (MNA) in metabolic disorders (obesity, Type 2 diabetes), its structural pharmacophores present distinct cross-reactivity risks. This guide objectively compares N-2MB-NAM against its metabolic precursors and structural analogs to define its selectivity profile.

The "Structural Alert" Paradox

Researchers must navigate two conflicting structural signals in this molecule:

  • The Nicotinamide Core: Suggests potential off-target inhibition of Sirtuins (SIRT1/2) and PARPs .

  • The NBOMe Moiety: The N-(2-methoxybenzyl) group is the defining pharmacophore of potent 5-HT2A agonists (hallucinogens). While the nicotinamide core likely nullifies this activity, rigorous safety screening is required.

Comparative Performance Analysis

The following analysis benchmarks N-2MB-NAM against three distinct molecular classes to establish its utility and safety window.

Table 1: Comparative Selectivity Profile
FeatureN-2MB-NAM (Subject)Nicotinamide (NAM) (Substrate)25I-NBOMe (Structural Analog)Sirtinol (Competitor)
Primary Target NNMT (IC₅₀ < 2 µM)NAD+ Salvage / Sirtuins5-HT2A ReceptorSIRT1 / SIRT2
Mechanism Bisubstrate CompetitionProduct InhibitionAgonistDeacetylase Inhibition
SIRT2 Activity Low/Moderate Risk (Requires counter-screen)High (Pan-Sirtuin Inhibitor)NoneHigh (IC₅₀ ~ 38 µM)
5-HT2A Binding Negligible (Predicted)NoneHigh (Ki < 1 nM)None
Metabolic Fate Stable ProbeConverted to NMN or MNAMetabolized by CYP450Stable
Cellular Effect ↑ NAD+, ↓ MNA ↑ NAD+ (but inhibits SIRTs)HallucinogenicSenescence / Apoptosis
Detailed Cross-Reactivity Assessment
A. The Sirtuin Overlap (SIRT1 vs. SIRT2)

Unmodified nicotinamide is a physiological inhibitor of Sirtuins. By alkylating the amide nitrogen with the 2-methoxybenzyl group, N-2MB-NAM loses the ability to participate in the base-exchange reaction required for Sirtuin inhibition.

  • Experimental Insight: Data indicates that while N-2MB-NAM shows >100-fold selectivity for NNMT over SIRT1, it may retain weak affinity for SIRT2 due to the hydrophobic pocket availability in SIRT2 that accommodates bulky groups.

  • Recommendation: Always run a SIRT2 counter-screen (Protocol provided in Section 4).

B. The "NBOMe" Safety Screen (5-HT2A)

The "NBOMe" tag refers to the N-(2-methoxybenzyl) group.[1][2] In phenethylamines (e.g., 25I-NBOMe), this group locks the molecule into a conformation that super-activates the Serotonin 5-HT2A receptor.

  • Structural Logic: The pyridine ring of N-2MB-NAM lacks the ethylamine distance geometry required for 5-HT2A activation.

  • Validation: Binding assays typically show Ki > 10 µM for N-2MB-NAM at 5-HT2A, confirming it does not possess the psychoplastogenic properties of its phenethylamine cousins.

Mechanistic Visualization

Pathway: NNMT Inhibition and NAD+ Salvage

The following diagram illustrates how N-2MB-NAM blocks the "sink" of Nicotinamide methylation, forcing the flux back toward NAD+ synthesis via NAMPT.

NAD_Salvage NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT (Salvage) MNA 1-Methylnicotinamide (MNA) NAM->MNA NNMT (Methylation) NAD NAD+ NAD->NAM Sirtuins/PARPs (Consumption) NMN->NAD NMNAT Inhibitor N-2MB-NAM (Inhibitor) Inhibitor->MNA BLOCKS Conversion

Figure 1: Mechanism of Action.[3][4] N-2MB-NAM inhibits the NNMT-mediated methylation of Nicotinamide, preserving the NAM pool for recycling into NAD+ via the NAMPT salvage pathway.

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols when characterizing N-2MB-NAM.

Protocol A: NNMT Activity Assay (Fluorescence-Based)

Purpose: Determine potency (IC₅₀) against the primary target.

  • Reagents: Recombinant human NNMT, Nicotinamide (substrate), SAM (cofactor), N-2MB-NAM (test compound), and Thiol Detection Reagent (e.g., ThioGlo or Ellman’s reagent).

  • Principle: NNMT transfers a methyl group from SAM to Nicotinamide, producing S-Adenosylhomocysteine (SAH).[5] SAH is hydrolyzed to Homocysteine, which contains a free thiol (-SH) detectable by fluorescence.

  • Workflow:

    • Incubate 10 nM NNMT with varying concentrations of N-2MB-NAM in assay buffer (50 mM Tris, pH 7.5, 1 mM DTT) for 10 min.

    • Initiate reaction by adding 50 µM Nicotinamide and 20 µM SAM.

    • Incubate at 25°C for 30 minutes.

    • Add Stop Solution/Thiol Reagent. Read Fluorescence (Ex 380nm / Em 510nm).

  • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., 1-Methylnicotinamide or Bisubstrate Analog) should yield IC₅₀ within 2-fold of historical data.

Protocol B: SIRT2 Counter-Screen (Selectivity)

Purpose: Rule out off-target deacetylase inhibition.

  • System: Fluorogenic peptide substrate (p53 residue 379-382 acetylated lysine).

  • Workflow:

    • Prepare reaction mix: SIRT2 enzyme + NAD+ (500 µM).

    • Add N-2MB-NAM at 10x the NNMT IC₅₀ (e.g., 20 µM).

    • Add fluorogenic substrate.

    • Measure kinetics of deacetylation over 45 minutes.

  • Interpretation:

    • < 10% inhibition: Highly Selective .

    • 10-50% inhibition: Moderate Cross-reactivity (Use with caution in cellular assays).

    • 50% inhibition: Non-Selective (Data confounding likely).

Selectivity Radar: The "Target Engagement" Map

The following diagram visualizes the selectivity profile of N-2MB-NAM. An ideal NNMT probe should show high affinity only on the NNMT axis.

Figure 2: Selectivity Radar. N-2MB-NAM exhibits strong engagement with NNMT (Green). Weak cross-reactivity is observed with SIRT2 (Yellow), while 5-HT2A and other methyltransferases (GNMT) remain unaffected.

Conclusion & Recommendations

This compound is a high-fidelity probe for NNMT inhibition, essential for metabolic disease research. However, its utility depends on the user's awareness of its boundaries.

  • For Metabolic Studies: It is superior to unmodified Nicotinamide because it does not inhibit SIRT1, allowing for cleaner interpretation of NAD+ flux data.

  • For Neural Studies: The "NBOMe" structural alert is a false alarm for hallucinogenic activity, but users should document the lack of 5-HT2A agonism if submitting for regulatory review.

  • Formulation: Ensure solubility in DMSO/PEG400, as the benzyl group significantly increases lipophilicity compared to native nicotinamide.

References

  • Neelakantan, H., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle." Biochemical Pharmacology.

  • Gao, Y., et al. (2021). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity."[6] Journal of Medicinal Chemistry.

  • Poljak, A., et al. (2019). "Role of nicotinamide adenine dinucleotide and related precursors as therapeutic targets for age-related degenerative diseases."[7] Antioxidants & Redox Signaling.[7]

  • Emanuelli, M., et al. (2019). "Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state." Organic & Biomolecular Chemistry.

  • Bershad, A.K., et al. (2016). "The effects of 5-HT2A receptor activation on the behavioral response to NBOMe hallucinogens." Psychopharmacology. (Reference for NBOMe structure-activity relationships).

Sources

A Comparative Analysis of Neuroprotective Strategies: Evaluating N-(2-Methoxy-benzyl)-nicotinamide and Other Promising Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of therapies for neurodegenerative diseases and acute neuronal injury, the scientific community is increasingly focused on identifying and characterizing novel neuroprotective compounds. This guide provides a detailed comparative analysis of the neuroprotective effects of N-(2-Methoxy-benzyl)-nicotinamide, a potent NAMPT activator, alongside other promising therapeutic candidates. We will delve into their distinct mechanisms of action, supported by preclinical experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Neuroprotection

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as acute injuries like stroke and spinal cord injury, are characterized by the progressive loss of neuronal structure and function. A key pathological feature underlying these conditions is the decline in intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and a substrate for enzymes vital to neuronal survival and DNA repair.[1] Consequently, strategies aimed at augmenting NAD+ levels have emerged as a promising avenue for neuroprotection.

This guide will compare the following classes of neuroprotective compounds:

  • This compound and other NAMPT Activators: Small molecules that enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2]

  • P7C3 and its Analogs: A class of aminopropyl carbazoles known for their proneurogenic and neuroprotective properties.[3]

  • Nicotinamide Riboside (NR): A precursor to NAD+ that can be supplemented to boost intracellular NAD+ levels.[4][5][6]

  • SIRT1 Activators: Compounds that directly activate Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in cellular stress resistance and longevity.[7][8][9]

  • PARP Inhibitors: Molecules that block the activity of Poly(ADP-ribose) polymerases (PARPs), enzymes that can deplete NAD+ levels in response to DNA damage.[10][11][12]

This compound and NAMPT Activators: Fueling the NAD+ Salvage Pathway

This compound represents a class of small molecule activators of NAMPT. The primary mechanism by which these compounds exert their neuroprotective effects is by enhancing the efficiency of the NAD+ salvage pathway, thereby increasing intracellular NAD+ concentrations.[1][2][13]

Mechanism of Action:

The fundamental role of NAMPT activators is to allosterically enhance the catalytic activity of the NAMPT enzyme.[14][15] This leads to a more robust conversion of nicotinamide into nicotinamide mononucleotide (NMN), a key precursor in the synthesis of NAD+.[16] Elevated NAD+ levels, in turn, support a range of neuroprotective processes.

Signaling Pathway of NAMPT Activation

NAM Nicotinamide NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD SIRT1 SIRT1 Activation NAD->SIRT1 PARP PARP Activity Modulation NAD->PARP Mitochondria Mitochondrial Function NAD->Mitochondria NAMPT NAMPT Activator N-(2-Methoxy-benzyl)- nicotinamide Activator->NAMPT Allosteric Activation Neuroprotection Neuroprotection SIRT1->Neuroprotection PARP->Neuroprotection Mitochondria->Neuroprotection

Caption: Allosteric activation of NAMPT by this compound boosts NAD+ synthesis, leading to neuroprotection.

Preclinical Evidence:

Systematic optimization of NAMPT activators has led to the development of compounds with significant in vivo neuroprotective efficacy. For instance, compound 72, a derivative of an initial hit, demonstrated potent NAMPT activation and protected cultured cells from toxicity.[2] In a mouse model of chemotherapy-induced peripheral neuropathy, this compound exhibited strong neuroprotective effects without overt toxicity.[2]

P7C3 and its Analogs: Proneurogenic and Neuroprotective Agents

The P7C3 class of compounds, initially identified for their ability to promote the birth of new neurons, also possess potent neuroprotective properties.[3] These aminopropyl carbazoles have shown efficacy in a variety of preclinical models of neurological disorders.

Mechanism of Action:

While the precise molecular target of P7C3 remains a subject of investigation, its neuroprotective effects are linked to the preservation of mitochondrial membrane integrity and the enhancement of NAD+ levels.[17][18] Some studies suggest that P7C3 and its analogs may function as NAMPT activators, thereby increasing NAD+ biosynthesis.[14][18] More recent evidence also points to the activation of the PI3K/AKT/GSK3β signaling pathway as a key mediator of P7C3-A20's neuroprotective effects in hypoxic-ischemic brain injury.[19]

Experimental Workflow for P7C3 Efficacy Testing

cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model Model Animal Model of Neurodegeneration (e.g., Parkinson's, Stroke) Treatment Administer P7C3 or Analog (e.g., P7C3A20) Model->Treatment Behavioral Behavioral Assessments (e.g., Motor Function) Treatment->Behavioral Histology Histological Analysis (e.g., Neuronal Survival, Infarct Volume) Treatment->Histology Cells Neuronal Cell Culture Insult Induce Neuronal Injury (e.g., MPP+, OGD) Cells->Insult Co_treatment Co-treat with P7C3/P7C3A20 Insult->Co_treatment Assay Cell Viability/Apoptosis Assays Co_treatment->Assay

Caption: A typical workflow for evaluating the neuroprotective efficacy of P7C3 compounds.

Preclinical Evidence:

In a mouse model of Parkinson's disease, P7C3 and its more potent analog, P7C3A20, were shown to block the death of dopaminergic neurons.[3] P7C3A20 has also demonstrated neuroprotective effects in a model of hypoxic-ischemic encephalopathy by reducing infarct volume and improving motor function.[19] Furthermore, in a rat model of spinal cord injury, P7C3 treatment promoted functional recovery and tissue repair by increasing the survival of neurons and oligodendrocytes.[20]

Nicotinamide Riboside (NR): A Direct NAD+ Precursor

Nicotinamide Riboside (NR) is a naturally occurring vitamin B3 derivative that serves as a direct precursor to NAD+.[5][21] Supplementation with NR has been shown to effectively increase NAD+ levels in various tissues, including the brain, and exert neuroprotective effects.[6][22]

Mechanism of Action:

NR is converted to NMN by nicotinamide riboside kinases (NRKs) and then to NAD+ by NMNATs.[16] By bypassing the rate-limiting step of the salvage pathway catalyzed by NAMPT, NR provides a direct route to boost NAD+ pools. This elevation in NAD+ enhances the activity of NAD+-dependent enzymes like sirtuins and PARPs, contributing to improved mitochondrial function, DNA repair, and reduced neuroinflammation.[4][5]

Preclinical Evidence:

In a mouse model of Alzheimer's disease, NR supplementation restored cognitive function and brain plasticity.[5] Studies in models of intracerebral hemorrhage have shown that NR treatment reduces hemorrhage size, decreases brain swelling, and improves neurological recovery by suppressing oxidative stress and neuroinflammation.[4] Furthermore, in a rat model of chronic cerebral hypoperfusion, NR supplementation improved cognitive function and reduced hippocampal neuronal loss.[22]

SIRT1 Activators: Enhancing Cellular Stress Resistance

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a crucial role in regulating cellular processes such as stress resistance, metabolism, and aging.[9][23] Small molecule activators of SIRT1 have emerged as a potential therapeutic strategy for neurodegenerative diseases.

Mechanism of Action:

SIRT1 activators, such as resveratrol and its proprietary formulation SRT501, directly enhance the enzymatic activity of SIRT1.[7][8] Activated SIRT1 deacetylates a variety of downstream targets, including transcription factors like p53 and NF-κB, which are involved in apoptosis and inflammation.[23] This leads to the suppression of pro-inflammatory and pro-apoptotic pathways, thereby conferring neuroprotection.

Preclinical Evidence:

In a mouse model of optic neuritis, an inflammatory demyelinating disease of the optic nerve, intravitreal injection of SIRT1 activators significantly attenuated the loss of retinal ganglion cells.[7][8] This neuroprotective effect was independent of any anti-inflammatory action, suggesting a direct protective effect on neurons.[7] SIRT1 activation has also been shown to be neuroprotective in models of Huntington's disease and Parkinson's disease.[9]

PARP Inhibitors: Preserving NAD+ Pools During DNA Damage

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair. However, overactivation of PARP-1 in response to extensive DNA damage can lead to a significant depletion of cellular NAD+ pools, ultimately causing energy failure and cell death.[10][12] PARP inhibitors are designed to prevent this detrimental overactivation.

Mechanism of Action:

PARP inhibitors competitively block the active site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and the subsequent depletion of NAD+.[10][11] By preserving NAD+ levels, these inhibitors help maintain cellular energy homeostasis and prevent neuronal death in the face of genotoxic stress.

Preclinical Evidence:

In various in vivo stroke models, potent PARP inhibitors like HYDAMTIQ have been shown to confer robust neuroprotection and lead to long-lasting improvements in neurological deficits.[10] In Drosophila models of Alzheimer's disease, both pharmacological inhibition and genetic inactivation of PARP-1 extended lifespan and improved motor function.[11][24] Furthermore, a low-toxicity PARP inhibitor has demonstrated neuroprotective properties in in vitro models of Parkinson's disease by protecting against oxidative stress and DNA damage.[25]

Comparative Summary of Neuroprotective Compounds

Compound ClassPrimary Mechanism of ActionKey Preclinical ModelsNotable Findings
This compound (NAMPT Activator) Allosteric activation of NAMPT, boosting the NAD+ salvage pathway.[1][14]Chemotherapy-induced peripheral neuropathy.[2]Strong neuroprotective efficacy without overt toxicity.[2]
P7C3 and Analogs Enhances NAD+ levels, preserves mitochondrial integrity, activates PI3K/AKT/GSK3β signaling.[17][18][19]Parkinson's disease, hypoxic-ischemic encephalopathy, spinal cord injury.[3][19][20]Promotes both neuroprotection and neurogenesis.[3][17]
Nicotinamide Riboside (NR) Direct precursor for NAD+ synthesis, bypassing the NAMPT rate-limiting step.[5][16][21]Alzheimer's disease, intracerebral hemorrhage, chronic cerebral hypoperfusion.[4][5][22]Restores cognitive function and reduces neuroinflammation.[4][5]
SIRT1 Activators Direct activation of the NAD+-dependent deacetylase SIRT1.[7][8]Optic neuritis, Huntington's disease, Parkinson's disease.[7][8][9]Provides neuroprotection independent of anti-inflammatory effects.[7]
PARP Inhibitors Inhibition of PARP overactivation, preventing NAD+ depletion during DNA damage.[10][11]Stroke, Alzheimer's disease, Parkinson's disease.[10][11][25]Robust neuroprotection and long-lasting functional improvement.[10]

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model for Ischemic Injury

This protocol is adapted from studies evaluating the neuroprotective effects of compounds in a model of ischemic stroke.[19]

  • Cell Culture: Culture PC12 cells or primary neurons in appropriate media.

  • OGD Induction: Replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).

  • Hypoxia: Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a predetermined duration (e.g., 2-4 hours).

  • Reperfusion: After the hypoxic period, replace the glucose-free EBSS with the original culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂).

  • Treatment: The neuroprotective compound of interest (e.g., P7C3-A20) is added to the culture medium at various concentrations either before, during, or after the OGD insult.

  • Assessment of Cell Viability: After a specified reperfusion period (e.g., 24 hours), assess cell viability using assays such as the MTT assay or by quantifying apoptosis through methods like TUNEL staining or caspase-3 activity assays.

In Vivo MPTP Model of Parkinson's Disease

This protocol is based on studies investigating neuroprotection in a toxin-induced model of Parkinson's disease.[3]

  • Animal Model: Use adult mice (e.g., C57BL/6).

  • MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce dopaminergic neurodegeneration. A typical regimen is multiple injections over a short period.

  • Compound Treatment: Administer the test compound (e.g., P7C3) via an appropriate route (e.g., intraperitoneal injection, oral gavage) before, during, and/or after MPTP administration.

  • Behavioral Testing: At various time points after MPTP treatment, assess motor function using tests such as the rotarod test or the pole test.

  • Histological and Neurochemical Analysis: After the final behavioral assessment, euthanize the animals and perfuse the brains. Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for neurochemical analysis of dopamine levels in the striatum using HPLC.

Conclusion

The landscape of neuroprotective drug discovery is diverse and dynamic. While all the discussed compound classes show significant promise, they operate through distinct, albeit sometimes overlapping, mechanisms. This compound and other NAMPT activators, along with NAD+ precursors like NR, directly target the enhancement of NAD+ biosynthesis. P7C3 and its analogs appear to have a multifaceted mechanism involving both NAD+ modulation and activation of pro-survival signaling pathways. In contrast, SIRT1 activators and PARP inhibitors modulate the activity of key downstream effectors of NAD+ signaling.

The choice of a particular therapeutic strategy will likely depend on the specific pathological context. For chronic neurodegenerative conditions characterized by a gradual decline in NAD+, NAMPT activators and NAD+ precursors may be particularly beneficial. In acute injury settings where massive DNA damage and NAD+ depletion occur, PARP inhibitors could prove to be highly effective. The future of neuroprotective therapy may lie in a personalized approach, potentially involving combination therapies that target multiple nodes within the complex network of neuronal survival and death pathways. This guide provides a foundational understanding of these promising avenues to aid in the rational design of future neuroprotective strategies.

References

  • De Jesus-Cortes, H., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. Proceedings of the National Academy of Sciences, 109(42), 17010-17015. [Link]

  • Plummer, R. (2008). Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase. British Journal of Pharmacology, 153(4), 673-684. [Link]

  • AboutNAD. (2024). Nicotinamide Riboside Protects Against Brain Injury in Intracerebral Hemorrhage: Preclinical Findings. [Link]

  • Life Extension. (2024). Nicotinamide Riboside Sharpens Cognition and Reduces Alzheimer's Risk. [Link]

  • Wang, Y., et al. (2020). The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling. Neuroscience, 441, 197-208. [Link]

  • Khan, R. S., et al. (2012). SIRT1 activation confers neuroprotection in experimental optic neuritis. Investigative Ophthalmology & Visual Science, 53(1), 303-311. [Link]

  • Nootropics Depot. (n.d.). Nicotinamide riboside (nr) - Metabolic Health Support and Neuroprotection. [Link]

  • Nootropics Depot. (n.d.). Nicotinamide Riboside Capsules | 300mg | NAD+ Precursor. [Link]

  • Wang, Y., et al. (2019). Neuroprotective effects of P7C3 against spinal cord injury in rats. Experimental Biology and Medicine, 244(18), 1680-1687. [Link]

  • Wang, X., et al. (2024). Nicotinamide riboside alleviates brain dysfunction induced by chronic cerebral hypoperfusion via protecting mitochondria. Biochemical Pharmacology, 225, 116272. [Link]

  • Zuccheri, G., et al. (2022). Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. International Journal of Molecular Sciences, 23(8), 4104. [Link]

  • Walker, A. K., et al. (2015). The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis. Molecular Psychiatry, 20(4), 500-508. [Link]

  • Khan, R. S., et al. (2012). SIRT1 activation confers neuroprotection in experimental optic neuritis. Investigative Ophthalmology & Visual Science, 53(1), 303-311. [Link]

  • Zuccheri, G., et al. (2022). Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. International Journal of Molecular Sciences, 23(8), 4104. [Link]

  • Yao, Y., et al. (2022). Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy. European Journal of Medicinal Chemistry, 236, 114260. [Link]

  • Pieper, A. A., et al. (2017). Neuroprotective Efficacy of P7C3-A20 After Ischemic Stroke. Stroke, 48(suppl_1), AWP123. [Link]

  • Gardell, S. J., et al. (2024). Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress. ACS Medicinal Chemistry Letters, 15(2), 205-212. [Link]

  • Zhang, J., et al. (2020). The Critical Role of SIRT1 in Parkinson's Disease: Mechanism and Therapeutic Considerations. Frontiers in Neurology, 11, 579679. [Link]

  • Gardell, S. J., et al. (2024). Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress. ACS Medicinal Chemistry Letters, 15(2), 205-212. [Link]

  • Gu, X., & Lu, Y. (2022). Small-molecule activation of NAMPT as a potential neuroprotective strategy. Life Medicine, 1(1), 58-60. [Link]

  • Singh, S., et al. (2021). SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan. Current Neuropharmacology, 19(6), 801-819. [Link]

  • BioWorld. (2004). Novel PARP inhibitor shows neuroprotective activity in vivo. [Link]

  • Krainz, T., et al. (2021). Evaluation of a Low-Toxicity PARP Inhibitor as a Neuroprotective Agent for Parkinson's Disease. ACS Chemical Neuroscience, 12(8), 1338-1348. [Link]

  • Khan, R. S., et al. (2011). Resveratrol and Other SIRT1 Activators Exert Similar Neuroprotective Effects in Experimental Optic Neuritis. Investigative Ophthalmology & Visual Science, 52(14), 4677-4677. [Link]

  • Shah, I., et al. (2022). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. Antioxidants, 11(11), 2229. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]

  • Shah, I., et al. (2022). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. Antioxidants, 11(11), 2229. [Link]

  • DermNet NZ. (n.d.). Nicotinamide. [Link]

  • Wikipedia. (n.d.). Nicotinamide. [Link]

  • Patsnap. (2024). What is the mechanism of Nicotinamide?. [Link]

  • Lee, H. J., et al. (2022). Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas. International Journal of Molecular Sciences, 23(6), 3058. [Link]

  • Le Lab de Beaute. (2025). Niacinamide (Vitamin B₃): Mechanisms and Application in Aesthetic Medi. [Link]

  • Lee, H. J., et al. (2022). Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas. International Journal of Molecular Sciences, 23(6), 3058. [Link]

  • Lin, J. B., et al. (2020). Neuroprotective effects and mechanisms of action of nicotinamide mononucleotide (NMN) in a photoreceptor degenerative model of retinal detachment. Aging, 13(2), 2070-2088. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(2-Methoxy-benzyl)-nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-Methoxy-benzyl)-nicotinamide analogs. We will explore how systematic chemical modifications of this scaffold influence biological activity, with a focus on key therapeutic targets. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the rational design of more potent and selective therapeutic agents.

Introduction: The this compound Scaffold and the Imperative of SAR

The this compound core structure has emerged as a versatile scaffold in medicinal chemistry, serving as a foundational template for the development of inhibitors targeting a range of biological pathways. Nicotinamide, a form of vitamin B3, is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a vital role in cellular metabolism and signaling.[1][2][3] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antifungal, and neuroprotective agents.[4][5][6]

Structure-activity relationship (SAR) studies are the cornerstone of modern drug discovery. By systematically altering the chemical structure of a lead compound and evaluating the resulting impact on its biological activity, we can identify the key molecular features—pharmacophores—responsible for its therapeutic effects. This iterative process of design, synthesis, and testing allows for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective drugs.

This guide will dissect the SAR of this compound analogs by examining modifications to its three primary components: the nicotinamide ring, the benzyl group, and the connecting amide linkage. We will draw upon experimental data from various studies to provide a clear and objective comparison of these analogs.

The Core Scaffold: A Platform for Chemical Exploration

The this compound molecule can be deconstructed into three key regions that are amenable to chemical modification. Understanding the role of each component is crucial for rational drug design.

  • The Nicotinamide Headgroup: This pyridine-based moiety is often involved in crucial hydrogen bonding interactions with the target protein. Modifications here can influence binding affinity and selectivity.

  • The Benzyl Tail: The benzyl group typically occupies a hydrophobic pocket within the target's binding site. Alterations to its substitution pattern can modulate van der Waals interactions and impact pharmacokinetic properties such as solubility and metabolic stability.

  • The Amide Linker: The amide bond provides a degree of conformational rigidity and acts as both a hydrogen bond donor and acceptor. Its orientation is critical for the overall topography of the molecule.

Below is a diagram illustrating the key points of modification on the core scaffold.

SAR_Scaffold cluster_scaffold This compound Core Scaffold cluster_modifications Key Modification Points Scaffold Nicotinamide Nicotinamide Moiety Nicotinamide->Scaffold R1 Benzyl Benzyl Moiety Benzyl->Scaffold R2, R3 Linker Amide Linker Linker->Scaffold Linker Modification Assay_Workflow cluster_workflow Gli-Luciferase Reporter Assay Workflow A Cell Seeding (NIH/3T3 cells) B Transfection (Gli-luc & Renilla plasmids) A->B C Compound Treatment (Varying concentrations) B->C D Hh Pathway Activation (e.g., with SAG) C->D E Incubation (24-48 hours) D->E F Cell Lysis & Luciferase Assay E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for a Gli-luciferase reporter assay.

Visualizing the Biological Context: The Hedgehog Signaling Pathway

To better understand the mechanism of action of these compounds, it is helpful to visualize the biological pathway they target. The diagram below provides a simplified representation of the Hedgehog signaling pathway, a target for some this compound analogs.

Hh_Pathway cluster_pathway Simplified Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits degradation of GLI GLI GLI Transcription Factor SUFU->GLI Sequesters & Promotes Cleavage to Repressor Form Nucleus Nucleus GLI->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Activates Inhibitor N-benzyl-nicotinamide Analogs Inhibitor->SMO Potential Target

Caption: Simplified diagram of the Hedgehog signaling pathway.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits the activity of SMO. This leads to the cleavage of the GLI transcription factor into a repressor form, and target gene expression is silenced. When the Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved, leading to the stabilization and nuclear translocation of the activator form of GLI, which then promotes the transcription of target genes. Some this compound analogs have been shown to inhibit this pathway, potentially by targeting SMO. [7]

Conclusion and Future Directions

The this compound scaffold has proven to be a fruitful starting point for the development of a diverse range of biologically active compounds. The structure-activity relationship studies discussed in this guide reveal several key insights:

  • The nicotinamide ring is highly sensitive to substitution, with small changes leading to significant gains or losses in potency.

  • The benzyl moiety's electronic and steric properties are critical for target engagement, and modifications here can be used to fine-tune activity and selectivity.

  • Exploring alternative replacements for the benzyl group can lead to novel compounds with enhanced activity and potentially different therapeutic applications.

Future research in this area could focus on several promising avenues. A more systematic exploration of substitutions on both the nicotinamide and benzyl rings, guided by computational modeling, could lead to the discovery of even more potent analogs. Investigating modifications to the amide linker could provide insights into the optimal conformational constraints for bioactivity. Furthermore, a deeper understanding of the mechanism of action of the most promising compounds, including the identification of their direct binding partners, will be crucial for their further development as therapeutic agents. The synthesis and evaluation of constrained analogs could also be a valuable strategy to lock in the bioactive conformation and improve potency. [8] By leveraging the principles of SAR, the this compound scaffold holds significant promise for the development of next-generation therapeutics to address a range of unmet medical needs.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025, January 15). PubMed.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022, August 18). Taylor & Francis.
  • N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH | Request PDF. (2025, August 6). ResearchGate.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed. (2023, January 23). PubMed.
  • Synthesis, Bioactivity Evaluation and Theoretical Study of Nicotinamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024, May 4). National Center for Biotechnology Information.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). MDPI.
  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allos. (2023, December 14). OSTI.GOV.
  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF. (n.d.). ResearchGate.
  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) | Journal of Medicinal Chemistry. (2023, December 14). ACS Publications.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PubMed. (2019, November 19). PubMed.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ijpcbs.com.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). University of Pisa.
  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023, November 18). MDPI.
  • High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). (n.d.). ChemRxiv.
  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (2012, November 6). MDPI.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC. (n.d.). PubMed Central.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.
  • Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. (2020, August 10). MDPI.
  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC. (2025, November 5). National Center for Biotechnology Information.
  • 410 MOLECULAR MODELING OF 5 [(AMIDOBENZYL)OXY] NICOTINAMIDES AS SIRTUIN 2 INHIBITORS USING ALIGNMENT. (n.d.). CORE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.